molecular formula C9H9BrFIN2 B1522242 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine CAS No. 1228666-20-3

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine

Cat. No. B1522242
CAS RN: 1228666-20-3
M. Wt: 370.99 g/mol
InChI Key: AXJXEMONAZPBNR-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)-pyridine (3BF4IP) is a heterocyclic compound that is used in a variety of scientific research applications. It has a unique structure that enables it to interact with a range of molecules and can be used to study and manipulate the properties of these molecules. This compound has been used in numerous biochemical and physiological experiments and has been found to have a range of advantages and limitations for laboratory experiments.

Scientific Research Applications

Heterocyclic Chemistry and Coordination Polymers

One area of application involves the synthesis of complex heterocyclic systems, such as pyridoxaboroles, which are derived from simple halopyridines. These compounds demonstrate the potential for creating coordination polymers with unique structural properties. For example, the study by Steciuk et al. explores the synthesis of pyridoxaboroles and their structural analysis, revealing the formation of 1D coordination polymers based on N-B dative bonds and highlighting the significance of heterocyclic chemistry in designing materials with specific functionalities (Steciuk et al., 2015).

Fluorescence Sensing

Another research application of related heterocyclic compounds is in the development of fluorescent chemosensors. Maity et al. developed new fluorophores based on the pyrrolo[3,4-c]pyridine framework that show high selectivity and sensitivity for Fe3+/Fe2+ ions. These compounds illustrate the potential of pyridine derivatives in creating sensitive tools for metal ion detection in biological and environmental samples (Maity et al., 2018).

Synthesis and Reactivity Studies

Reactivity studies of halogenopyridines, including the exploration of their reactions with various bases and the formation of novel compounds through substitution reactions, contribute to our understanding of the synthetic potential of pyridine derivatives. The research by Zoest and Hertog, for example, delves into the reactivities of 3- and 4-halogenopyridines, shedding light on their potential in synthetic chemistry (Zoest & Hertog, 2010).

Pharmaceutical Chemistry

In the pharmaceutical domain, studies on the modification of pyridine analogues to enhance their affinity for specific receptors, as demonstrated by Koren et al., underscore the utility of halogenated pyridines in drug design. Their work on nicotinic acetylcholine receptor affinity highlights the strategic incorporation of halogens into the pyridine ring to modulate biological activity (Koren et al., 1998).

Material Science

In material science, the use of pyridine derivatives as intermediates in the synthesis of complex organic molecules or as ligands in coordination chemistry opens avenues for creating new materials with desired properties. The work by Brugarolas et al. on synthesizing fluorinated pyridines exemplifies the application of pyridine chemistry in developing radiopharmaceuticals and imaging agents (Brugarolas et al., 2016).

properties

IUPAC Name

3-bromo-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJXEMONAZPBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673613
Record name 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228666-20-3
Record name 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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